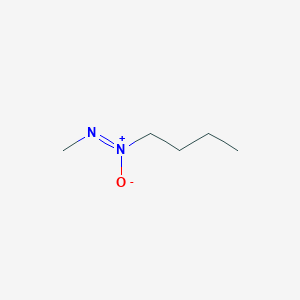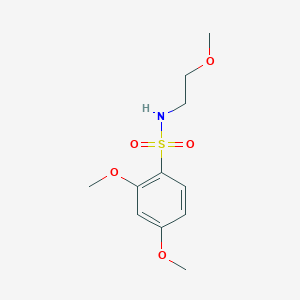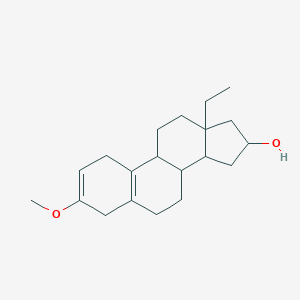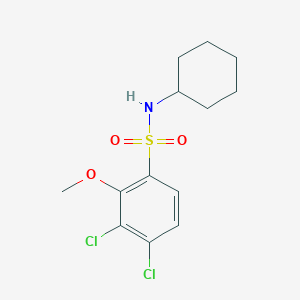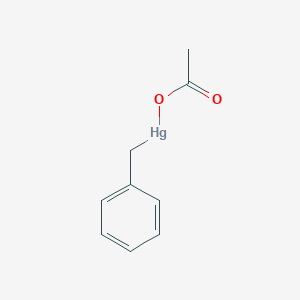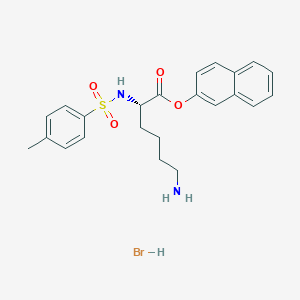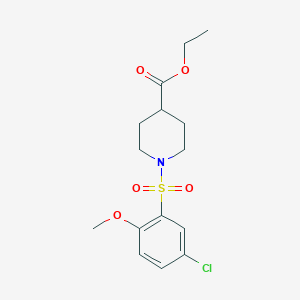
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester, commonly known as CPCCOEt, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
CPCCOEt acts as a selective antagonist of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester by binding to the receptor and preventing the activation of intracellular signaling pathways. This results in the inhibition of glutamate-mediated neurotransmission and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate-induced calcium influx, the modulation of synaptic transmission, and the regulation of neuronal excitability. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPCCOEt is its selectivity for 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester, which allows for the specific modulation of glutamate-mediated signaling pathways. However, one limitation of CPCCOEt is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects at low concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of CPCCOEt and its therapeutic applications. These include the development of more potent and selective 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester antagonists, the investigation of CPCCOEt's effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for other neurological and psychiatric disorders.
Synthesemethoden
The synthesis of CPCCOEt involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields CPCCOEt as a white solid with a melting point of 118-120°C.
Wissenschaftliche Forschungsanwendungen
CPCCOEt has been widely used in scientific research to study the role of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of disorders such as Parkinson's disease, epilepsy, and pain.
Eigenschaften
Produktname |
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester |
|---|---|
Molekularformel |
C15H20ClNO5S |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
ethyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H20ClNO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)14-10-12(16)4-5-13(14)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
KBTOROCNNAVOAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



